molecular formula C18H15N3O3S B2853878 methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate CAS No. 318238-02-7

methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate

Cat. No. B2853878
CAS RN: 318238-02-7
M. Wt: 353.4
InChI Key: WLVSPXRZTCKCPO-XDHOZWIPSA-N
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Description

Methyl 4-[(1E)-(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
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Scientific Research Applications

Structural and Theoretical Investigations

A study focused on the experimental and theoretical examination of a related pyrazole-4-carboxylic acid derivative, highlighting its structural characterization through various spectroscopic methods and X-ray diffraction. Theoretical analyses using density functional theory (DFT) provided insights into the electronic structure and properties of the compound, suggesting potential applications in materials science and molecular engineering (Viveka et al., 2016).

Synthesis and Biological Evaluation

Research on derivatives of pyrazole-4-carboxylic acid ethyl esters revealed their potential as new analgesic and anti-inflammatory agents. This suggests applications in medicinal chemistry for the development of therapeutic compounds with minimized side effects (Gokulan et al., 2012).

Antihyperglycemic Agents

A series of pyrazole and pyrazolone derivatives were synthesized and evaluated for their antihyperglycemic activity in diabetic mouse models. These compounds showed promise in correcting hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, indicating potential applications in diabetes treatment (Kees et al., 1996).

Molecular Docking and Biological Properties

A study on novel pyrazole derivatives emphasized their synthesis and biological evaluations, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies highlighted the interaction with key enzymes, suggesting these compounds as promising candidates for further pharmaceutical development (Thangarasu et al., 2019).

Crystal Structure and Anticancer Activity

Another research focused on novel pyrazol-1-yl phenylethanol derivatives, exploring their synthesis, crystal structure, and preliminary biological evaluation. Some compounds exhibited potential to suppress lung cancer cell growth, indicating their applicability in cancer research and therapy (Zheng et al., 2010).

properties

IUPAC Name

methyl 4-[(E)-hydroxyiminomethyl]-1-phenyl-5-phenylsulfanylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-18(22)16-15(12-19-23)17(25-14-10-6-3-7-11-14)21(20-16)13-8-4-2-5-9-13/h2-12,23H,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVSPXRZTCKCPO-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NO)SC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/O)SC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.